molecular formula C17H20BNO3 B3349219 2-PHENOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE CAS No. 2096331-18-7

2-PHENOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE

Cat. No.: B3349219
CAS No.: 2096331-18-7
M. Wt: 297.2 g/mol
InChI Key: WXMZYXKDKIMSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. The compound features a phenoxy substituent at the 2-position and a pinacol boronate ester at the 4-position of the pyridine ring. This arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. Its molecular formula is C₁₇H₁₉BNO₃, with a molecular weight of 296.16 g/mol (calculated).

Properties

IUPAC Name

2-phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-10-11-19-15(12-13)20-14-8-6-5-7-9-14/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMZYXKDKIMSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Borylation Reaction: The starting material, 2-phenoxypyridine, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures (80-100°C) to form the boronate ester.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the borylation reaction. Additionally, automated purification systems can be employed to streamline the purification process.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and forms biaryl or vinyl-aryl products.

    Oxidation: The boronate ester group can be oxidized to form the corresponding phenol or alcohol derivatives using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: The boronate ester can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed through oxidation reactions.

    Boronic Acids: Formed through hydrolysis.

Scientific Research Applications

2-Phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Employed in the development of novel drug candidates due to its ability to form stable boron-containing compounds.

    Materials Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials, with unique properties.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 2-Phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily based on its ability to participate in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This reactivity is exploited in the synthesis of various organic compounds, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Pyridine-Boronate Derivatives with Halogen Substituents

  • 3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)Pyridine (CAS 1634-36-2) Molecular Formula: C₁₁H₁₄BFNO₂ Molecular Weight: 241.05 g/mol Key Features: The fluorine atom at the 3-position introduces electron-withdrawing effects, reducing electron density at the boronate site. This enhances oxidative stability but may slow coupling reactions compared to electron-rich analogs .
  • 2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(Trifluoromethyl)Pyridine (CAS 1218790-05-6) Molecular Formula: C₁₂H₁₃BClF₃NO₂ Molecular Weight: 329.50 g/mol Key Features: The trifluoromethyl and chloro groups create steric hindrance and strong electron-withdrawing effects, limiting reactivity in cross-coupling reactions. This compound is primarily used in niche applications requiring halogen retention .

Pyridine-Boronate Derivatives with Alkoxy/Aryloxy Substituents

  • Applications include polymer synthesis .
  • 2-Ethoxy-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)Pyridine Molecular Formula: C₁₃H₁₉BNO₃ Molecular Weight: 263.11 g/mol Key Features: Ethoxy substituents provide moderate electron donation, balancing reactivity and stability. This derivative is favored in medicinal chemistry for intermediate synthesis .

Electronic and Steric Effects

Compound Substituent Effects Reactivity in Suzuki Coupling Applications
Target Compound Phenoxy (electron-donating) High Pharmaceuticals, agrochemicals
3-Fluoro-4-Boronate Pyridine Fluoro (electron-withdrawing) Moderate Fluorinated drug intermediates
2-Chloro-6-Trifluoromethyl Pyridine Cl/CF₃ (strongly electron-withdrawing) Low Specialty materials
2-Benzyloxy-5-Boronate Pyridine Benzyloxy (steric bulk) Moderate Polymer chemistry

Thermal and Solubility Properties

  • 2,6-Dimethoxy-3-Boronate Pyridine (CAS 214360-59-5) has a higher molecular weight (265.11 g/mol) and improved crystallinity due to methoxy groups .
  • Solubility: Phenoxy and benzyloxy derivatives exhibit higher solubility in toluene and THF compared to halogenated analogs.

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
2-Phenoxy-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)Pyridine Not Reported C₁₇H₁₉BNO₃ 296.16
3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)Pyridine 1634-36-2 C₁₁H₁₄BFNO₂ 241.05
2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(Trifluoromethyl)Pyridine 1218790-05-6 C₁₂H₁₃BClF₃NO₂ 329.50
2-(Benzyloxy)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)Pyridine 832735-54-3 C₁₈H₂₂BNO₃ 311.18

Biological Activity

2-Phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 627899-90-5) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19BN2OC_{16}H_{19}BN_{2}O. The compound features a pyridine ring substituted with a phenoxy group and a dioxaborolane moiety. This unique structure contributes to its biological activity.

Pharmacological Activity

Recent studies have indicated that this compound exhibits various pharmacological properties:

  • Anticancer Activity :
    • In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these cell lines were reported to be in the range of 1.75–9.46 μM, demonstrating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (IC50 values of 17.02 μM and 11.73 μM respectively) .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells by increasing caspase levels and inhibiting key signaling pathways involved in cell proliferation . For instance, it has been shown to significantly inhibit EGFR phosphorylation in resistant cancer cell models .
  • Safety Profile :
    • In safety assessments conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg . Furthermore, a subacute toxicity study indicated a favorable safety margin with minimal adverse effects noted during oral administration at high doses.

Case Studies

Several studies have examined the biological activity of this compound:

Study 1: Antiviral Activity

In a study investigating antiviral properties against influenza viruses, the compound demonstrated significant efficacy against both Oseltamivir-sensitive and resistant strains. It effectively reduced viral load in infected mice lungs and improved survival rates .

Study 2: Antitumor Efficacy

A comparative study evaluated the antitumor efficacy of this compound against various cancer cell lines. Results indicated that it not only inhibited cell growth but also induced apoptosis more effectively than traditional chemotherapeutics .

Data Table: Biological Activity Overview

Biological Activity Cell Line/Model IC50 (μM) Comments
AnticancerMCF-71.75–9.46Superior growth inhibition
AnticancerMDA-MB-2311.75–9.46Higher selectivity index
AntiviralInfluenza A VirusN/ASignificant viral load reduction
SafetyKunming Mice>2000 mg/kgNo acute toxicity observed

Q & A

Q. What key structural features of this compound influence its reactivity in cross-coupling reactions?

The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a pyridine ring. The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the pyridine moiety may coordinate to transition metal catalysts or influence electronic properties. The phenoxy substituent at the 2-position adds steric bulk, which can affect reaction kinetics and regioselectivity .

Q. What analytical methods are recommended for confirming purity and structural integrity?

  • High-Performance Liquid Chromatography (HPLC): Ensures purity by separating and quantifying impurities .
  • Gas Chromatography (GC) and Titration: Used for purity assessment (>98% by GC) and quantification of boron content .
  • Nuclear Magnetic Resonance (NMR): Validates structural features (e.g., aromatic protons, boronic ester peaks) .
MethodPurposeKey Parameters
HPLCPurity assessmentRetention time, peak symmetry
GCVolatile impurity detectionColumn temperature, carrier gas
TitrationBoron content quantificationpH indicators, stoichiometry

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions using this compound be optimized?

  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used. Ligand choice (e.g., SPhos) can improve efficiency .
  • Solvent and Base: Anhydrous THF or DMF with carbonate bases (e.g., K₂CO₃) enhance stability of the boronic ester .
  • Temperature Control: Reactions are typically conducted at 60–100°C under inert atmospheres to prevent hydrolysis .

Troubleshooting Note: If yields are low, screen alternative ligands (XPhos) or use microwave-assisted synthesis to reduce reaction time .

Q. What strategies mitigate hydrolysis or oxidation of the boronic ester during storage?

  • Storage Conditions: Keep under argon or nitrogen at –20°C in amber vials to limit moisture/light exposure .
  • Stabilizers: Add molecular sieves (3Å) to storage containers to absorb residual moisture .
  • In Situ Generation: Use the compound immediately after synthesis or generate it in situ from its boronic acid precursor .

Q. How should contradictory data on reaction yields or byproduct formation be resolved?

  • Systematic Parameter Screening: Vary catalyst loading, solvent polarity, and temperature to identify optimal conditions .
  • Advanced Characterization: Employ LC-MS or MALDI-TOF to detect trace byproducts not resolved by GC/HPLC .
  • Theoretical Validation: Cross-reference results with computational models (DFT) to predict reactivity trends .
IssueResolution ApproachReference
Low yieldIncrease catalyst loading
Unidentified byproductsLC-MS analysis
HydrolysisUse anhydrous solvents

Methodological Considerations

Q. How is this compound integrated into polymer or materials science research?

The boronic ester group enables covalent incorporation into polymers via cross-coupling, creating materials with tunable electronic properties. For example, it can serve as a monomer in conjugated polymers for organic electronics. Stability during polymerization requires strict moisture control .

Q. What synthetic routes are reported for derivatives of this compound?

  • Substitution Reactions: Replace the phenoxy group with other aryl/heteroaryl halides via Buchwald-Hartwig amination .
  • Functionalization of Pyridine: Modify the pyridine ring through electrophilic substitution (e.g., nitration, sulfonation) .

Data Contradiction Analysis

Q. Why do different studies report varying regioselectivity in cross-coupling reactions?

Discrepancies often arise from differences in:

  • Steric Effects: Bulky ligands or substituents on coupling partners alter accessibility of the boronic ester .
  • Electronic Effects: Electron-withdrawing/donating groups on the pyridine ring modulate reactivity .
  • Reaction Scale: Microscale reactions may exhibit different kinetics compared to bulk synthesis .

Resolution: Conduct kinetic studies under standardized conditions and compare with computational simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-PHENOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
Reactant of Route 2
Reactant of Route 2
2-PHENOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.